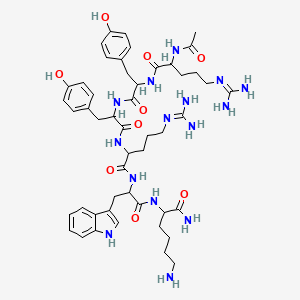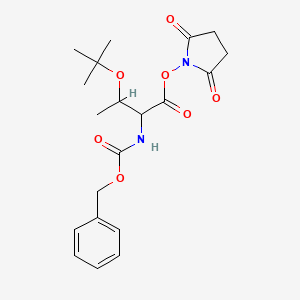
2-Nitro-5-(trifluoromethyl)benzenethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitro-5-(trifluoromethyl)benzenethiol is an organic compound that contains a sulfur atom in its molecular structure. It is known for its unique chemical properties, which make it useful in various scientific and industrial applications. The compound is characterized by the presence of a nitro group and a trifluoromethyl group attached to a benzene ring, along with a thiol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Nitro-5-(trifluoromethyl)benzenethiol can be synthesized through several methods. One common approach involves the reaction of thiosemicarbazide with a trifluoromethylsilane and a nitroalkane. The nucleophilic nature of the trifluoromethyl group enables this reaction, producing this compound and 2-aminothiophenol .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of flow chemistry techniques. This method allows for the efficient and scalable production of the compound by using readily available organic precursors in combination with cesium fluoride as the primary fluorine source .
Chemical Reactions Analysis
Types of Reactions
2-Nitro-5-(trifluoromethyl)benzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are often used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Aminothiophenol derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
2-Nitro-5-(trifluoromethyl)benzenethiol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Ugi-Smiles coupling reactions and in the synthesis of monolayer-capped nanoparticles.
Biology: Investigated for its potential antiparasitic properties and effects on platelet aggregation.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialized chemicals and materials, including sensors and catalysts.
Mechanism of Action
The mechanism of action of 2-Nitro-5-(trifluoromethyl)benzenethiol involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability. The thiol group can form covalent bonds with target proteins or enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-Nitro-4-(trifluoromethyl)benzenethiol: Similar structure but with the trifluoromethyl group in a different position.
2-Amino-4-(trifluoromethyl)benzenethiol: Contains an amino group instead of a nitro group.
2-Nitro-4-(trifluoromethyl)benzenesulfonyl chloride: Contains a sulfonyl chloride group instead of a thiol group.
Uniqueness
2-Nitro-5-(trifluoromethyl)benzenethiol is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. The combination of the nitro, trifluoromethyl, and thiol groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C7H4F3NO2S |
|---|---|
Molecular Weight |
223.17 g/mol |
IUPAC Name |
2-nitro-5-(trifluoromethyl)benzenethiol |
InChI |
InChI=1S/C7H4F3NO2S/c8-7(9,10)4-1-2-5(11(12)13)6(14)3-4/h1-3,14H |
InChI Key |
WVDVTEDRGYZSQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)S)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 4-[(7-oxo-6-phenylmethoxy-1,6-diazabicyclo[3.2.1]octane-2-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B13395146.png)

![3-Phenylmethoxy-4-(phenylmethoxymethyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B13395167.png)




![1-[6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13395193.png)
![[(1S,2S,3R,4S,7R,9S,10S,11R,12R,15S)-4,9,11,12,15-pentaacetyloxy-1-hydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.0^{3,10.0^{4,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13395203.png)

![Sodium;2-[(2,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(4-hydroxy-2,5-dimethylphenyl)methyl]benzenesulfonate](/img/structure/B13395217.png)

![Methyl 1,6-dihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13395224.png)
![2-[[3,4,5-Tris(2-hydroxyethoxy)-6-methoxyoxan-2-yl]methoxy]ethanol](/img/structure/B13395226.png)
